Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imidazo[2,1-b]thiazole core structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
The synthesis of Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.
Introduction of the p-tolyl group: This step involves the substitution reaction where the p-tolyl group is introduced into the imidazo[2,1-b]thiazole core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers investigate the compound’s effects on cellular processes, including its role in inhibiting specific enzymes or signaling pathways.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials, such as dyes, pigments, and chemical reaction accelerators.
Comparison with Similar Compounds
Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
6-Phenylimidazo[2,1-b]thiazole derivatives: These compounds have similar core structures but different substituents, leading to variations in their biological activities.
Imidazo[2,1-b]thiazole-3-yl acetic acid derivatives: These compounds differ in the functional groups attached to the core structure, affecting their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
Properties
IUPAC Name |
ethyl 2-[[2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-3-27-18(26)16-11-28-19(21-16)23-17(25)8-14-10-29-20-22-15(9-24(14)20)13-6-4-12(2)5-7-13/h4-7,9-11H,3,8H2,1-2H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYVQYTVJHVIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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